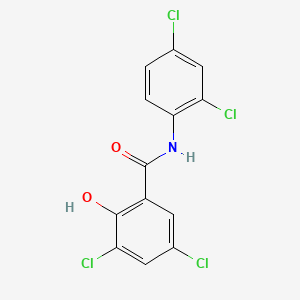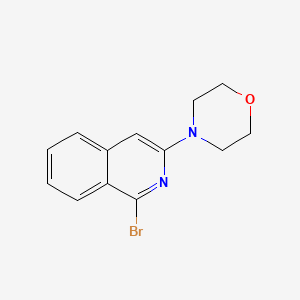
4-(1-bromoisoquinolin-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-bromoisoquinolin-3-yl)morpholine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol . This compound features a morpholine ring attached to a bromoisoquinoline moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-(1-bromoisoquinolin-3-yl)morpholine typically involves the reaction of 1-bromoisoquinoline with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(1-bromoisoquinolin-3-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(1-bromoisoquinolin-3-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-bromoisoquinolin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1-bromoisoquinolin-3-yl)morpholine can be compared with other similar compounds, such as:
- 4-(1-chloroisoquinolin-3-yl)morpholine
- 4-(1-fluoroisoquinolin-3-yl)morpholine
- 4-(1-iodoisoquinolin-3-yl)morpholine
These compounds share a similar structure but differ in the halogen atom attached to the isoquinoline ring.
Eigenschaften
Molekularformel |
C13H13BrN2O |
|---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
4-(1-bromoisoquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H13BrN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
InChI-Schlüssel |
LHDYFLVJCRWJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


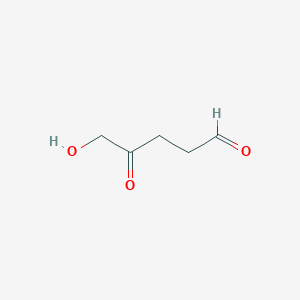
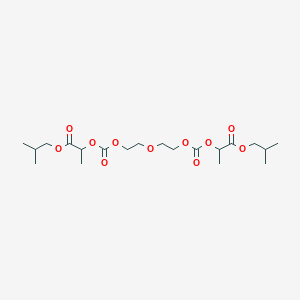
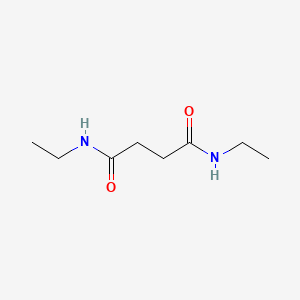
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
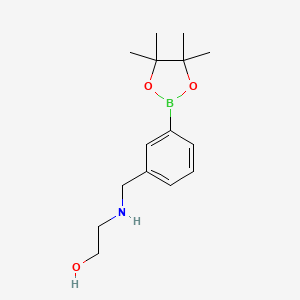
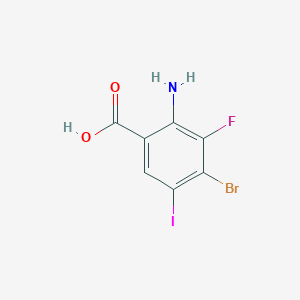
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)

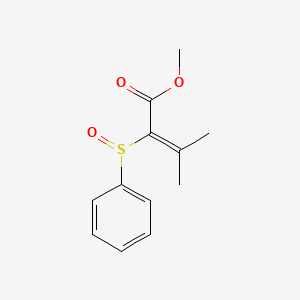
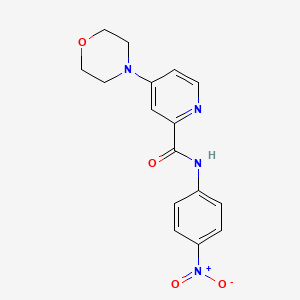
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
